molecular formula C14H12BrNO3S B8471619 Methyl 3-(5-bromothiophene-2-carboxamido)-4-methylbenzoate

Methyl 3-(5-bromothiophene-2-carboxamido)-4-methylbenzoate

Cat. No. B8471619
M. Wt: 354.22 g/mol
InChI Key: QUVQHRIIJQQBIA-UHFFFAOYSA-N
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Patent
US07935696B2

Procedure details

Compound a was prepared by coupling 5-bromothiophene-2-carboxylic acid with commercially available methyl 3-amino-4-methylbenzoate using the method described in Example 128 to afford a white solid in 88% yield. HPLC Ret time=3.25 min. LCMS [M+H]+ 355.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:14]([O:16][CH3:17])=[O:15]>>[Br:1][C:2]1[S:6][C:5]([C:7]([NH:10][C:11]2[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=2[CH3:21])[C:14]([O:16][CH3:17])=[O:15])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound a was prepared
CUSTOM
Type
CUSTOM
Details
to afford a white solid in 88% yield
CUSTOM
Type
CUSTOM
Details
HPLC Ret time=3.25 min
Duration
3.25 min

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(S1)C(=O)NC=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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